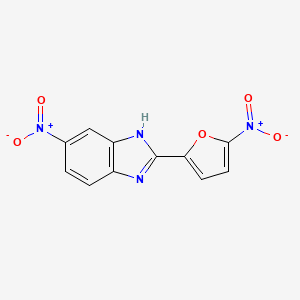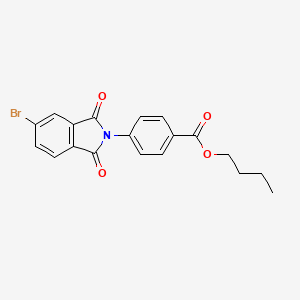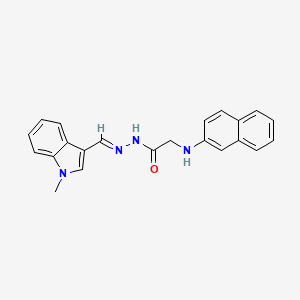![molecular formula C19H19N3O2 B11104125 4-{[(E)-(2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11104125.png)
4-{[(E)-(2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-(2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolone core, which is a versatile scaffold in medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-{[(E)-(2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-methoxybenzaldehyde with 4-aminoantipyrine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours, followed by cooling and crystallization to obtain the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[(E)-(2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-(2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one include:
- 4-[(9-Anthracenylmethylene)amino]-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one
- 1,5-Dimethyl-4-[(2-methylbenzylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-[(3-Bromobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
These compounds share a similar pyrazolone core but differ in their substituents, which can significantly affect their chemical properties and applications .
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H19N3O2/c1-14-18(20-13-15-9-7-8-12-17(15)24-3)19(23)22(21(14)2)16-10-5-4-6-11-16/h4-13H,1-3H3 |
InChI Key |
KZYVSBDKGIWJCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11104055.png)

![(2Z)-5-amino-2-(3-ethoxy-4-hydroxybenzylidene)-7-(3-ethoxy-4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11104098.png)

![{4-bromo-2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11104114.png)
![5-{[2-(2,4-dimethylphenyl)hydrazinyl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11104116.png)
![N-(5-Isobutylsulfanyl-1H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B11104124.png)
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-3-oxopropanamide](/img/structure/B11104133.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11104136.png)
![12-{[(2,5-Dimethoxy-2,5-dihydro-2-furanyl)methyl]carbamoyl}-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid](/img/structure/B11104143.png)
![O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} octylcarbamothioate](/img/structure/B11104144.png)

![2-(3,4-dimethylphenyl)-4-{[(2,5-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11104160.png)
